molecular formula C11H14N2O4 B2844564 N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide CAS No. 1396809-92-9

N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Cat. No.: B2844564
CAS No.: 1396809-92-9
M. Wt: 238.243
InChI Key: CDWBXUCEZNQBRQ-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic organic compound characterized by the presence of a cyclopropyl group, a furan ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide typically involves the reaction of cyclopropylamine with 2-(furan-3-yl)-2-hydroxyethyl oxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an anhydrous solvent, such as dichloromethane, under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The hydroxyl group in the compound can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines derived from the reduction of the oxalamide moiety.

    Substitution: Ethers or esters formed from the substitution of the hydroxyl group.

Scientific Research Applications

N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N1-cyclopropyl-N2-(2-(furan-3-yl)ethyl)oxalamide
  • N1-cyclopropyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
  • N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide

Comparison: N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. The furan ring also contributes to its unique properties compared to other similar compounds.

Biological Activity

N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and implications for future research.

Structural Overview

The compound is characterized by the following structural components:

  • Cyclopropyl Group : A three-membered carbon ring that influences the compound's reactivity and interaction with biological targets.
  • Furan Ring : A five-membered aromatic ring containing oxygen, known for its role in various biological activities.
  • Oxalamide Moiety : This functional group is significant for its ability to form hydrogen bonds, which can enhance binding to biological targets.
Feature Description
Molecular Formula C13H15N3O3
Molecular Weight 253.28 g/mol
Key Functional Groups Cyclopropyl, Furan, Oxalamide

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylamine with 2-(furan-3-yl)ethyl oxalyl chloride under controlled conditions. The reaction is performed in an inert atmosphere (nitrogen or argon) to minimize side reactions and is stirred at low temperatures to ensure the desired product formation. Purification methods such as recrystallization and chromatography are employed to achieve high purity levels.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism appears to involve modulation of specific signaling pathways associated with cell survival and death.

The exact mechanism of action involves the compound's interaction with specific enzymes or receptors within biological systems. It may act as an enzyme inhibitor or modulate receptor activity, leading to altered cellular responses. Further research is required to elucidate these pathways fully.

Case Studies

  • Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens. This suggests a promising role in developing new antimicrobial agents.
  • Cancer Cell Line Studies : In experiments involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration), indicating its potential as a therapeutic agent in oncology.

Future Directions

Given its promising biological activities, further investigation into this compound is warranted. Areas for future research include:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To better understand the molecular targets and pathways involved in its biological effects.
  • Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced activity and reduced toxicity.

Properties

IUPAC Name

N'-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-9(7-3-4-17-6-7)5-12-10(15)11(16)13-8-1-2-8/h3-4,6,8-9,14H,1-2,5H2,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWBXUCEZNQBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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